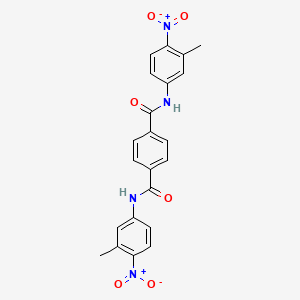
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two 3-methyl-4-nitrophenyl groups attached to a benzene-1,4-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 3-methyl-4-nitroaniline with benzene-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products
Reduction: The major product is N1,N~4~-Bis(3-methyl-4-aminophenyl)benzene-1,4-dicarboxamide.
Substitution: Depending on the substituent introduced, products such as N1,N~4~-Bis(3-methyl-4-bromophenyl)benzene-1,4-dicarboxamide can be obtained.
Applications De Recherche Scientifique
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N1,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methylphenyl)benzene-1,4-dicarboxamide
- N~1~,N~4~-Bis(3-methyl-4-chlorophenyl)benzene-1,4-dicarboxamide
Uniqueness
N~1~,N~4~-Bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide is unique due to the presence of both methyl and nitro groups on the aromatic rings. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The presence of nitro groups also enhances its potential for redox reactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65916-72-5 |
|---|---|
Formule moléculaire |
C22H18N4O6 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
1-N,4-N-bis(3-methyl-4-nitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-11-17(7-9-19(13)25(29)30)23-21(27)15-3-5-16(6-4-15)22(28)24-18-8-10-20(26(31)32)14(2)12-18/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
CTBAXUBZUIDKTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



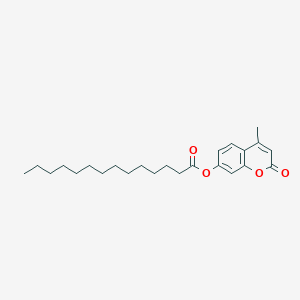


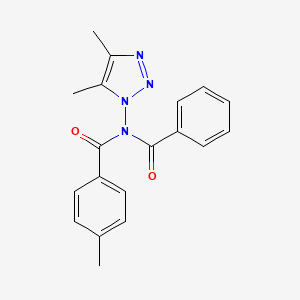
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)


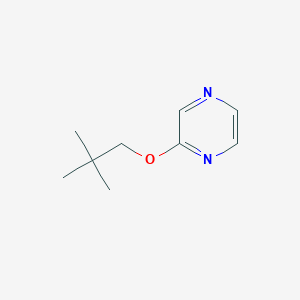


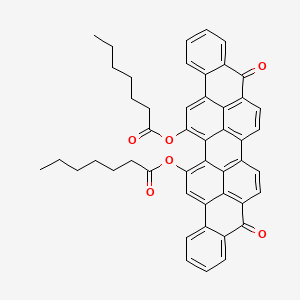
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
